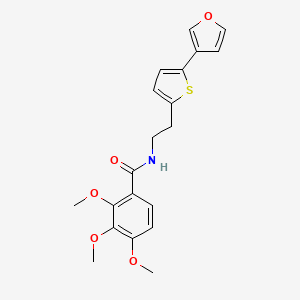

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3,4-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3,4-trimethoxybenzamide” is a complex organic compound. It contains a thiophene nucleus, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties .

Chemical Reactions Analysis

Thiophene and its derivatives are used in various chemical reactions to synthesize new compounds with potential therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .Aplicaciones Científicas De Investigación

Synthesis and Activity of Related Compounds

Antibacterial, Antiurease, and Antioxidant Activities

Research on the synthesis of certain furan and thiophene derivatives demonstrated effective antiurease and antioxidant activities, highlighting the potential of furan and thiophene motifs in developing compounds with specific biological activities (Sokmen et al., 2014).

C-H Bond Activation/Borylation Catalyzed by Iron Complexes

A study reported the C-H bond activation and borylation of furans and thiophenes, showing the chemical reactivity of these motifs which could be useful in synthetic chemistry and material science (Hatanaka, Ohki, & Tatsumi, 2010).

Electron-rich Heteroaroylphosphonates

Investigation into the reactions of heteroaroylphosphonates based on furan, pyrrole, or thiophene with trimethyl phosphite revealed novel reaction pathways and products, suggesting these motifs' utility in developing new phosphorus-containing compounds (Griffiths et al., 2008).

Synthesis and Anticancer Activity of Benzofuran Derivatives

A study on the design, synthesis, and biological evaluation of 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin showed significant anticancer and antiangiogenic activities, pointing to the therapeutic potential of furan-containing compounds (Romagnoli et al., 2015).

Direcciones Futuras

The future directions in the research of thiophene derivatives like “N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3,4-trimethoxybenzamide” involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . The aim is to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propiedades

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2,3,4-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c1-23-16-6-5-15(18(24-2)19(16)25-3)20(22)21-10-8-14-4-7-17(27-14)13-9-11-26-12-13/h4-7,9,11-12H,8,10H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHYOWGNVFOBNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2825048.png)

![Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate](/img/structure/B2825049.png)

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825054.png)

![2-Benzylsulfanyl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2825055.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2825057.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)morpholine-4-sulfonamide](/img/structure/B2825060.png)

![5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2825061.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2825066.png)

![(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2825067.png)

![3-Methoxy-N-methyl-N-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2825071.png)